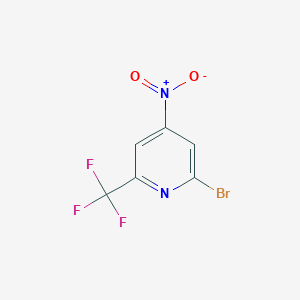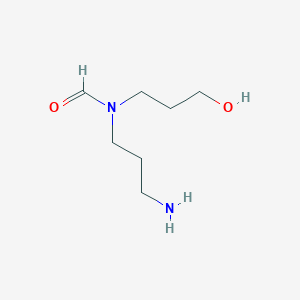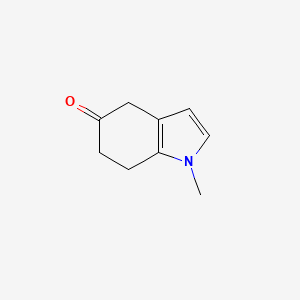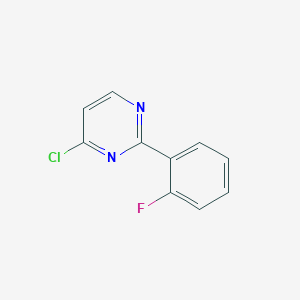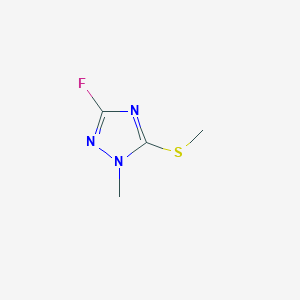
1-(Carboxycarbonyl)cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Carboxycarbonyl)cyclopropanecarboxylic acid is a compound of interest in various fields of chemistry and biology. It features a cyclopropane ring substituted with carboxycarbonyl and carboxylic acid groups, making it a versatile molecule for synthetic and analytical purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxycarbonyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(Carboxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
1-(Carboxycarbonyl)cyclopropanecarboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 1-(Carboxycarbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor to the plant hormone ethylene, which regulates various developmental processes and stress responses in plants . Additionally, it may exhibit signaling roles independent of ethylene biosynthesis, influencing cell wall signaling and pathogen virulence .
相似化合物的比较
1-(Carboxycarbonyl)cyclopropanecarboxylic acid can be compared with other cyclopropane-substituted amino acids, such as 1-aminocyclopropane-1-carboxylic acid . While both compounds share a cyclopropane ring, their functional groups and resulting chemical properties differ. The unique combination of carboxycarbonyl and carboxylic acid groups in this compound imparts distinct reactivity and applications.
List of Similar Compounds
- 1-Aminocyclopropane-1-carboxylic acid
- 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
- 1-(Boc-amino)cyclopropanecarboxylic acid
属性
分子式 |
C6H6O5 |
|---|---|
分子量 |
158.11 g/mol |
IUPAC 名称 |
1-oxalocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6O5/c7-3(4(8)9)6(1-2-6)5(10)11/h1-2H2,(H,8,9)(H,10,11) |
InChI 键 |
DNSMEOJSGWPCHR-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(=O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


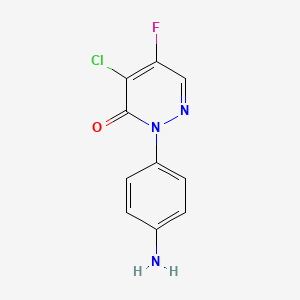
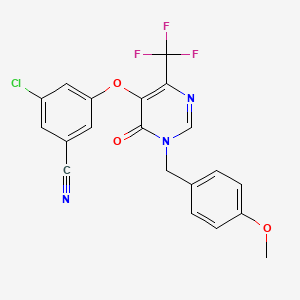



![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
